molecular formula C20H24N4O6S B2408868 ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate CAS No. 688054-44-6

ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate

Cat. No.: B2408868
CAS No.: 688054-44-6
M. Wt: 448.49
InChI Key: VCUHPXZXFNZXNE-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Microwave-assisted Synthesis for Biological Activities

Microwave-assisted synthesis has been applied to create hybrid molecules containing specific moieties such as penicillanic acid or cephalosporanic acid, leading to compounds with potential antimicrobial, antilipase, and antiurease activities. This method highlights the importance of efficient synthesis techniques in discovering compounds with significant biological activities (Başoğlu et al., 2013).

Characterization of α1-Adrenoceptor Antagonists

Research into quinazoline-based compounds has led to the identification of novel α1-adrenoceptor antagonists. These compounds have been characterized for their pharmacological properties, showcasing the potential for applications in treating conditions related to α1-adrenoceptor activity, such as hypertension or benign prostatic hyperplasia (Chueh et al., 2002).

Antitumor and Antimicrobial Applications

The development of novel compounds through the modification of existing antibacterial agents to exhibit antitumor activities represents an innovative approach to drug discovery. For instance, fluoroquinolone derivatives have been modified to display significant antitumor activities, suggesting the versatility of certain chemical frameworks in addressing various biological targets (Guoqianga, 2012).

Design and Synthesis for Selective Receptor Antagonism

The design and synthesis of compounds for selective receptor antagonism, such as the AMPA receptor, highlights the application of chemical synthesis in targeting specific receptors for therapeutic purposes. This research avenue is crucial for developing treatments for neurological conditions (Catarzi et al., 2004).

Properties

IUPAC Name

ethyl 4-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-2-28-20(27)23-8-6-22(7-9-23)17(25)4-3-5-24-18(26)13-10-15-16(30-12-29-15)11-14(13)21-19(24)31/h10-11H,2-9,12H2,1H3,(H,21,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUHPXZXFNZXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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